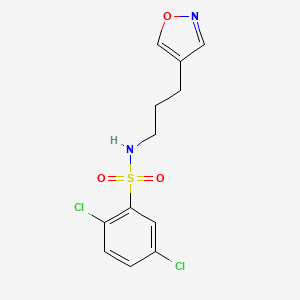
2,5-dichloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a chemical compound known for its versatile applications in scientific research. This compound features a benzenesulfonamide core substituted with dichloro groups and an isoxazole moiety, making it a valuable material in various fields such as drug development and organic synthesis.
Métodos De Preparación
The synthesis of 2,5-dichloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(isoxazol-4-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
2,5-dichloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The isoxazole ring and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 2,5-dichloro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide include other benzenesulfonamide derivatives and isoxazole-containing compounds. These compounds share structural similarities but differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties. Examples include:
Propiedades
IUPAC Name |
2,5-dichloro-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O3S/c13-10-3-4-11(14)12(6-10)20(17,18)16-5-1-2-9-7-15-19-8-9/h3-4,6-8,16H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYLDEDTAAIYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCCC2=CON=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














